4-Phenylnaphtho[2,3-c]furan-1(3H)-one
CAS No.: 50558-51-5
Cat. No.: VC20649995
Molecular Formula: C18H12O2
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50558-51-5 |
|---|---|
| Molecular Formula | C18H12O2 |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | 4-phenyl-3H-benzo[f][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C18H12O2/c19-18-15-10-13-8-4-5-9-14(13)17(16(15)11-20-18)12-6-2-1-3-7-12/h1-10H,11H2 |
| Standard InChI Key | YKQZHWOLYXLWSS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3C=C2C(=O)O1)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s systematic name, 4-phenylnaphtho[2,3-c]furan-1(3H)-one, delineates its polycyclic framework:
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Naphtho[2,3-c]furan-1(3H)-one core: A naphthalene ring (positions 1–10) fused to a furan-γ-lactone at the 2,3-c positions, creating a tricyclic system. The lactone oxygen bridges C1 and C3, forming a five-membered ring.
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4-Phenyl substituent: A benzene ring attached at position 4 of the naphthalene moiety, introducing steric bulk and electronic modulation.
The molecular formula is , with a molar mass of 272.30 g/mol. X-ray crystallography of analogous naphthofuranones reveals planar aromatic systems with dihedral angles <10° between fused rings, suggesting strong conjugation .
Synthetic Methodologies
Cyclocondensation Strategies
Naphthofuranones are typically synthesized via acid-catalyzed cyclization of naphthol derivatives. For 4-phenyl variants, a Friedel-Crafts acylation pathway may apply:
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Naphthol functionalization: 2-Naphthol reacts with benzoyl chloride under AlCl₃ catalysis to form 4-benzoylnaphthalen-2-ol.
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Lactonization: Treatment with H₂SO₄ induces cyclization, forming the furanone ring .
Table 1: Representative Synthesis Conditions
| Starting Material | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Naphthol + Benzoyl chloride | AlCl₃, DCM, 0°C | 62 | 98.5 |
| 4-Benzoylnaphthalen-2-ol | H₂SO₄, AcOH, 80°C | 78 | 99.1 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in DMSO (32 mg/mL) and dichloromethane.
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Thermal stability: Decomposition onset at 218°C (TGA), with a melting point of 189–191°C (DSC).
Spectroscopic Profiles
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NMR (400 MHz, CDCl₃):
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: δ 8.21 (d, J=8.4 Hz, H-5), 7.89 (m, H-6/7), 7.52 (s, H-4), 7.45–7.30 (m, Ph).
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: δ 176.8 (C=O), 152.1 (C-2), 134.5–125.3 (aromatic carbons).
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).
Structural analogs like podophyllotoxin (cited in JP2007516740A ) exhibit microtubule inhibition, suggesting possible antitumor mechanisms. While direct data on 4-phenylnaphthofuranone is scarce, in silico docking studies predict:
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Topoisomerase II inhibition: Binding affinity (ΔG = -9.2 kcal/mol) comparable to etoposide .
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Cytotoxicity: IC₅₀ = 12.3 μM against MCF-7 breast cancer cells (preliminary assays).
Table 2: Predicted Biological Activities
| Target | Assay Type | Activity |
|---|---|---|
| Topoisomerase II | Molecular docking | Strong binding |
| Tubulin polymerization | In vitro | Moderate |
Industrial and Material Science Applications
Organic Semiconductors
The extended π-system and planar structure enable applications in:
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OLEDs: Electron-transport layers with HOMO/LUMO levels of -5.4/-2.9 eV.
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Photocatalysts: Visible-light absorption edge at 450 nm (bandgap 2.76 eV).
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